2-(2-{4-[(tert-butylcarbamoyl)methyl]piperazin-1-yl}-2-oxoethoxy)-N-phenylbenzamide
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Overview
Description
2-(2-{4-[(tert-butylcarbamoyl)methyl]piperazin-1-yl}-2-oxoethoxy)-N-phenylbenzamide is a complex organic compound that features a piperazine ring, a tert-butylcarbamoyl group, and a phenylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{4-[(tert-butylcarbamoyl)methyl]piperazin-1-yl}-2-oxoethoxy)-N-phenylbenzamide typically involves multiple steps:
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Formation of the Piperazine Derivative: : The initial step involves the preparation of a piperazine derivative, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. This can be achieved through the reaction of piperazine with tert-butyl chloroformate in the presence of a base like triethylamine .
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Introduction of the Benzamide Moiety: : The next step involves the coupling of the piperazine derivative with a benzamide precursor. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
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Final Product Formation: : The final step involves the deprotection of the tert-butyl group under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting central nervous system disorders due to the presence of the piperazine ring.
Biological Studies: The compound can be used in studies investigating the interaction of piperazine derivatives with biological macromolecules.
Chemical Biology: It can serve as a probe in chemical biology to study enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as enhanced solubility or stability.
Mechanism of Action
The mechanism of action of 2-(2-{4-[(tert-butylcarbamoyl)methyl]piperazin-1-yl}-2-oxoethoxy)-N-phenylbenzamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The benzamide moiety can bind to proteins, altering their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A simpler derivative used as an intermediate in the synthesis of more complex compounds.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another derivative with potential biological activity.
Uniqueness
2-(2-{4-[(tert-butylcarbamoyl)methyl]piperazin-1-yl}-2-oxoethoxy)-N-phenylbenzamide is unique due to the combination of its piperazine ring, tert-butylcarbamoyl group, and benzamide moiety. This combination provides a unique set of chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H32N4O4 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[2-[4-[2-(tert-butylamino)-2-oxoethyl]piperazin-1-yl]-2-oxoethoxy]-N-phenylbenzamide |
InChI |
InChI=1S/C25H32N4O4/c1-25(2,3)27-22(30)17-28-13-15-29(16-14-28)23(31)18-33-21-12-8-7-11-20(21)24(32)26-19-9-5-4-6-10-19/h4-12H,13-18H2,1-3H3,(H,26,32)(H,27,30) |
InChI Key |
OYQBNELXHZBKGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCN(CC1)C(=O)COC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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